molecular formula C8H7ClN2O4 B13666574 Methyl 2-Amino-3-chloro-6-nitrobenzoate

Methyl 2-Amino-3-chloro-6-nitrobenzoate

Cat. No.: B13666574
M. Wt: 230.60 g/mol
InChI Key: SFDVGVVHELZCRU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-6-nitrobenzoate is a substituted benzoate ester featuring a methyl ester group at position 1, an amino (-NH₂) group at position 2, a chlorine atom at position 3, and a nitro (-NO₂) group at position 6 on the aromatic ring. Its molecular formula is C₈H₆ClN₂O₄, with a molecular weight of 259.60 g/mol.

The nitro group at position 6 enhances electrophilic substitution resistance, while the amino group at position 2 may participate in hydrogen bonding, affecting crystallization behavior . The methyl ester group contributes to solubility in organic solvents, a trait common to esters like methyl palmitate or ethyl linolenate observed in phytochemical studies .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-amino-3-chloro-6-nitrobenzoate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3

InChI Key

SFDVGVVHELZCRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration and Chlorination Steps

A closely related preparation method for 2-amino-3-methyl-5-chlorobenzoic acid involves the nitration of m-toluic acid with nitric acid (60-75% concentration) at low temperatures (0-20 °C) to form 2-nitro-3-toluic acid, followed by hydrogenation to the amino derivative and chlorination with benzoyl peroxide as a radical initiator in solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 90-110 °C for 1-2 hours. This method emphasizes high yield (63-68%) and purity (99.0-99.5%) with environmentally friendly and cost-effective reagents.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Nitration m-Toluic acid + HNO3 (60-75%) 0-20 - - - Stirring, portion-wise addition
Hydrogenation 2-Nitro-3-methylbenzoic acid + H2 + catalyst Ambient to H2 atm - - - Solvent and catalyst used
Chlorination 2-Amino-3-methylbenzoic acid + Cl reagent + benzoyl peroxide + DMF 90-110 1-2 63-68 99.0-99.5 Radical chlorination with benzoyl peroxide

Amination and Esterification

A patent describes the preparation of 2-amino-3-chlorobenzoic methyl ester by methylation of 2-amino-3-chlorobenzoic acid in the presence of mineral alkali and organic solvents such as DMF, N,N-dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP). The process includes:

  • Dissolving 2-amino-3-chlorobenzoic acid in an organic solvent.
  • Adding mineral alkali at room temperature.
  • Cooling to 5-10 °C and slowly adding a methylation reagent (e.g., dimethyl sulfate).
  • Stirring at room temperature for 4-8 hours.
  • Filtering, washing, and drying to obtain the methyl ester.

This method achieves high yield (~95%) and purity (~97% by HPLC), with simple operation and good safety profile suitable for industrial scale.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Dissolution 2-Amino-3-chlorobenzoic acid + DMF 15-25 - - - Ratio acid:solvent 1:3 to 1:7
Alkali addition Mineral alkali (e.g., NaOH) 15-25 - - - Stirring
Cooling - 5-10 0.1-1 - - Stirring
Methylation Methyl sulfate (methylating reagent) 5-10 to 25 4-8 95 97 Slow dropwise addition
Workup Water addition, filtration, washing, drying Ambient - - - Improves yield and product color

Alternative Synthetic Routes

Another approach starts from m-xylene , which undergoes chlorination to form 2-chloro-m-xylene, followed by oxidation to 3-methyl-2-chlorobenzoic acid and then ammoniation to 3-methyl-2-aminobenzoic acid. Though this route focuses on the amino-chlorobenzoic acid intermediate, it provides insight into alternative catalytic systems and reaction conditions:

  • Chlorination with Lewis acid catalysts (FeCl3, AlCl3).
  • Oxidation using hydrogen peroxide in acetic acid with sodium acetate catalyst at 80-100 °C.
  • Amination with ammonia under alkaline conditions (Na2CO3) in solvents like DMF or DMSO at 120-150 °C.

This method is noted for simplicity, low cost, and environmental friendliness.

Summary Table of Preparation Methods

Compound/Intermediate Key Steps Reagents/Conditions Yield (%) Purity (%) Notes
2-Amino-3-methyl-5-chlorobenzoic acid Nitration, hydrogenation, chlorination m-Toluic acid, HNO3 (60-75%), H2, benzoyl peroxide, DMF 63-68 99.0-99.5 Environmentally friendly, industrially scalable
2-Amino-3-chlorobenzoic methyl ester Esterification of acid 2-Amino-3-chlorobenzoic acid, mineral alkali, DMF, methyl sulfate 95 97 Simple, safe, industrially suitable
3-Methyl-2-aminobenzoic acid Chlorination, oxidation, ammoniation m-Xylene, Cl2, FeCl3, H2O2, NaOAc, NH3, DMF/DMSO ~95 - Low cost, environment-friendly

Detailed Research Findings and Notes

  • The nitration step requires careful temperature control (0-20 °C) to avoid side reactions and ensure selective nitration at the 6-position on the benzoic acid ring.
  • Chlorination using benzoyl peroxide as a radical initiator in polar aprotic solvents like DMF or DMSO yields high selectivity and purity.
  • Hydrogenation reduction of nitro groups to amino groups is typically performed under hydrogen atmosphere with suitable catalysts; solvent choice impacts reaction efficiency.
  • Esterification via methylation with dimethyl sulfate in the presence of mineral alkali and polar aprotic solvents is efficient and yields high purity products suitable for industrial applications.
  • Alternative routes starting from m-xylene provide a cost-effective and environmentally benign synthesis of amino-chlorobenzoic acid intermediates, which can then be esterified.
  • The use of Lewis acid catalysts (FeCl3, AlCl3) and oxidants like hydrogen peroxide in acetic acid facilitates selective oxidation steps.
  • Purification typically involves filtration, washing, and drying, with water addition post-reaction improving yield and product appearance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-3-chloro-6-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Amino-3-chloro-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-chloro-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Key Differences :

Substituent Electronic Effects: The nitro group in this compound significantly deactivates the aromatic ring compared to fluorine in its fluoro analog, reducing susceptibility to electrophilic attack.

Hydrogen Bonding and Crystallization: The amino group in all three compounds can act as a hydrogen bond donor, but the nitro group’s strong electron-withdrawing nature may reduce basicity of the amino group, affecting intermolecular interactions .

Fluorination, by contrast, often involves halogen-exchange reactions or electrophilic substitution .

Physicochemical Properties (Inferred)

  • Solubility : Methyl esters (e.g., methyl shikimate) generally exhibit higher solubility in polar aprotic solvents compared to ethyl esters due to shorter alkyl chains .
  • Thermal Stability : Nitro-containing compounds often exhibit lower thermal stability due to the labile nitro group, whereas chloro analogs are more stable .

Biological Activity

Methyl 2-Amino-3-chloro-6-nitrobenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group, a chloro group, and a nitro group attached to a benzoate ring, which contribute to its diverse reactivity and potential therapeutic applications.

  • Molecular Formula : C₈H₈ClN₃O₄
  • Molecular Weight : Approximately 233.62 g/mol

The presence of these functional groups allows for various chemical interactions, making this compound a valuable intermediate in synthetic pathways aimed at developing new pharmaceuticals.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily associated with its structural components:

  • Nitro Group : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can potentially induce cytotoxic effects or modulate enzyme activities, making it a candidate for antimicrobial and anticancer studies.
  • Amino Group : The amino group enhances the compound's ability to interact with biological targets, influencing various biochemical pathways. Compounds with similar structures have shown significant effects on enzyme inhibition and receptor binding.
  • Chloro Group : The chloro group contributes to the compound's reactivity and stability in biological systems, allowing it to participate in diverse chemical reactions essential for its biological efficacy.

Biological Activity and Applications

This compound has been studied for its potential applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The nitro group has been linked to activity against various bacteria, including multidrug-resistant strains .
  • Pharmacological Exploration : The compound's unique structure makes it suitable for further pharmacological exploration. Investigations into its binding affinity to enzymes or receptors could provide insights into its therapeutic applications, particularly in treating infections caused by resistant bacterial strains.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated potential antimicrobial activity linked to the nitro group; suggested further pharmacological exploration due to structural properties.
Highlighted the importance of similar compounds in inhibiting bacterial topoisomerases, suggesting a potential pathway for this compound as an antibacterial agent.
Discussed the bioreduction of nitro groups leading to reactive intermediates that could modulate enzyme activities, indicating cytotoxic potential.

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